molecular formula C18H22BrN5O3 B2752985 3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2380058-94-4

3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2752985
CAS No.: 2380058-94-4
M. Wt: 436.31
InChI Key: HGAAGNHRRXBQCE-UHFFFAOYSA-N
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Description

3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is a complex organic compound with the molecular formula C18H22BrN5O3 and a molecular weight of 436.31. This compound is characterized by the presence of a bromopyrimidine moiety, a piperidine ring, and a dimethylpyrimidinone structure, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromopyrimidine moiety is replaced by other nucleophiles like amines or thiols

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium or copper catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety is known to bind to nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity, while the dimethylpyrimidinone structure contributes to its overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: Shares the bromopyrimidine and piperidine moieties but differs in the overall structure and functional groups.

    5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar in having the bromopyrimidine and piperidine components but lacks the dimethylpyrimidinone structure.

    N-[[4-(5-bromopyrimidin-2-yl)oxy-3-methyl-phenyl]carbamoyl]: Contains the bromopyrimidine moiety but differs significantly in the rest of the structure.

Uniqueness

3-[2-(4-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its combination of bromopyrimidine, piperidine, and dimethylpyrimidinone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

3-[2-[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN5O3/c1-12-13(2)22-11-24(17(12)26)9-16(25)23-5-3-14(4-6-23)10-27-18-20-7-15(19)8-21-18/h7-8,11,14H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAAGNHRRXBQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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